molecular formula C15H12ClNO B11366512 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B11366512
M. Wt: 257.71 g/mol
InChI Key: QPXQMOWNELQOSI-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a chlorophenyl group attached to a dihydroindolone structure, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and indole-2-one.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2-chlorobenzyl chloride is added dropwise to a solution of indole-2-one and potassium carbonate in DMF. The mixture is then heated to reflux for several hours.

    Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to its specific chlorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H12ClNO/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-8,12H,9H2,(H,17,18)

InChI Key

QPXQMOWNELQOSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C3=CC=CC=C3NC2=O)Cl

Origin of Product

United States

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